molecular formula C19H25N3O B11001770 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-cyclopentylpropan-1-one

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-cyclopentylpropan-1-one

Cat. No.: B11001770
M. Wt: 311.4 g/mol
InChI Key: GTISJLVEZAMXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzimidazole-pyrrolidine-cyclopentyl ketone , is a fascinating compound with a complex structure. Let’s break it down:

    Benzimidazole: This heterocyclic moiety consists of a fused benzene ring and an imidazole ring.

    Pyrrolidine: A five-membered ring containing four carbon atoms and one nitrogen atom.

    Cyclopentyl: A cyclopentane ring, which adds rigidity and influences the compound’s properties.

Preparation Methods

The synthetic routes for this compound can vary, but here’s a general outline:

    Imidazole Synthesis: Start by synthesizing the benzimidazole ring. One common method involves reacting an o-phenylenediamine with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Formation: Introduce the pyrrolidine ring. This can be achieved by reacting an appropriate amine with a suitable ketone or aldehyde.

    Cyclopentyl Ketone Addition: Finally, attach the cyclopentyl ketone group to complete the compound.

Industrial production methods may involve modifications of these steps, optimization for yield, and scalability.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the pyrrolidine nitrogen or other sites.

    Reduction: Reduction of the ketone group could yield a secondary alcohol.

    Substitution: Halogenation or other substitutions may occur.

    Common Reagents: Reagents like sodium borohydride (for reduction) or N-bromosuccinimide (for halogenation) could be used.

    Major Products: These reactions could lead to various derivatives, each with distinct properties.

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in materials science or drug development.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are needed to elucidate this.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other benzimidazole-containing compounds.

    Similar Compounds: Explore related structures, such as benzimidazole derivatives or pyrrolidine-based drugs.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C19H25N3O/c23-18(12-11-14-6-1-2-7-14)22-13-5-10-17(22)19-20-15-8-3-4-9-16(15)21-19/h3-4,8-9,14,17H,1-2,5-7,10-13H2,(H,20,21)

InChI Key

GTISJLVEZAMXEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.